![molecular formula C13H13FN2O B13774029 Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- CAS No. 91480-89-6](/img/structure/B13774029.png)
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)-
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Overview
Description
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyrrole ring, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- typically involves multi-step organic reactions. One common method includes the fusion of 3-fluorobenzoic acid with thiocarbohydrazide to form the key intermediate 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . This intermediate is then subjected to further reactions, such as alkylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones to alcohols or other reduced forms.
Substitution: Common in the modification of the fluorophenyl group or the pyrrole ring.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in microbial growth, thereby exhibiting antimicrobial activity. Molecular docking studies have shown its potential to bind to topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, which are crucial for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(2-hydroxylacetophenone)-3oxapentane-1,5
- N,Nethylene-(bis-1-cyclopropyl-6fluoro-4-oxo-7-(piperazine-1-yl)-quinoline-3-carboxylic acid)
Uniqueness
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- stands out due to its unique combination of a fluorophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Biological Activity
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)-, also known by its CAS number 91480-89-6, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13FN2O
- Molecular Weight : 232.25 g/mol
- Density : Estimated at 1.1900 g/cm³
The compound features a pyrrole ring, which is known for its role in various biological activities, including antibacterial and anticancer properties.
Biological Activity Overview
Ethanone derivatives have been studied for their potential as therapeutic agents against several diseases, particularly cancer and bacterial infections. The following sections detail specific biological activities observed in research studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethanone derivatives. For instance:
- Inhibition of Protein Kinases : Research indicates that compounds related to ethanone exhibit inhibitory effects on various protein kinases involved in cancer progression. For example, derivatives have shown IC50 values ranging from 0.25 μM to 0.78 μM against kinases such as NPM1-ALK and JAK3 .
Compound | Target Kinase | IC50 (μM) |
---|---|---|
2a | NPM1-ALK | 0.54 |
2b | JAK3 | 0.36 |
2c | cRAF | 0.78 |
Antibacterial Activity
Ethanone derivatives have also been evaluated for their antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain pyrrole derivatives demonstrate potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
Compound Type | Pathogen | MIC (μg/mL) |
---|---|---|
Pyrrole Derivative | Staphylococcus aureus | 3.125 |
Pyrrole Derivative | Escherichia coli | 10 |
The biological activity of ethanone is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : Certain studies suggest that ethanone derivatives can induce apoptosis in cancer cells, leading to reduced tumor growth.
- Antioxidant Activity : Some derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress-related damage.
Case Studies
Several case studies have explored the efficacy of ethanone derivatives:
- A study published in MDPI demonstrated that specific derivatives could inhibit JAK3 with high potency, suggesting their potential as leads for developing new anticancer therapies .
- Another investigation into the antibacterial properties of pyrrole-based compounds revealed that modifications to the pyrrole structure could enhance activity against resistant bacterial strains .
Properties
CAS No. |
91480-89-6 |
---|---|
Molecular Formula |
C13H13FN2O |
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H13FN2O/c1-7-11(8(2)17)12(15)13(16-7)9-4-3-5-10(14)6-9/h3-6,16H,15H2,1-2H3 |
InChI Key |
OFEMZJWJGIVOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=CC=C2)F)N)C(=O)C |
Origin of Product |
United States |
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